molecular formula C9H11BrClN B1519726 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1159813-53-2

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1519726
M. Wt: 248.55 g/mol
InChI Key: JKWVDBMVHDRRLD-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 248.55 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction was first described by Pictet and Spengler .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the linear formula C9H11BrClN . The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8 (7)9;/h1-3,11H,4-6H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 248.55 .

Scientific Research Applications

  • Medicinal Chemistry

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
  • Organic Chemistry

    • 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
  • Pharmaceutical Applications

    • THIQ analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has resulted in the development of novel THIQ analogs with potent biological activity .
    • The structural–activity relationship (SAR) and their mechanism of action of THIQ analogs have been studied .
  • Green and Sustainable Chemistry

    • In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multicomponent reactions (MCRs) is highly desired .
    • This is particularly important as leaching of metal catalyst to the final product can limit its use in various pharmaceutical applications .
  • Biological Activities and SAR Studies

    • THIQ analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The structural–activity relationship (SAR) and their mechanism of action of THIQ analogs have been studied .
    • The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
  • Damage to Biological Molecules

    • They are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders, indicating their potential for future research and development .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVDBMVHDRRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670360
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1159813-53-2
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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